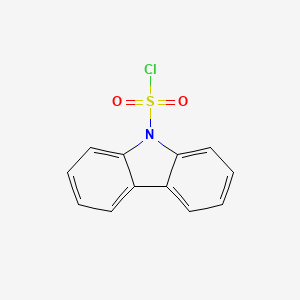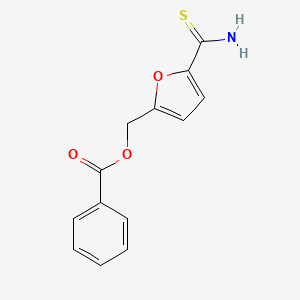
(5-Carbamothioylfuran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Carbamothioylfuran-2-yl)methyl benzoate is an organic compound that features a furan ring substituted with a carbamothioyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Carbamothioylfuran-2-yl)methyl benzoate typically involves the reaction of furan derivatives with benzoic acid or its derivatives. One common method includes the esterification of 5-carbamothioylfuran-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (5-Carbamothioylfuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Halogenated furans, nitrofurans.
Aplicaciones Científicas De Investigación
(5-Carbamothioylfuran-2-yl)methyl benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-Carbamothioylfuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.
Comparación Con Compuestos Similares
Benzofuran: A structurally related compound with a furan ring fused to a benzene ring.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.
Thiourea derivatives: Compounds containing the thiourea functional group, similar to the carbamothioyl group in (5-Carbamothioylfuran-2-yl)methyl benzoate.
Uniqueness: this compound is unique due to the presence of both the furan ring and the carbamothioyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
57944-12-4 |
|---|---|
Fórmula molecular |
C13H11NO3S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
(5-carbamothioylfuran-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H11NO3S/c14-12(18)11-7-6-10(17-11)8-16-13(15)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18) |
Clave InChI |
ZGOSQIAAQPKAMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


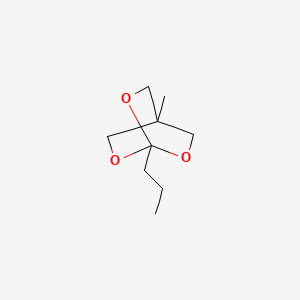
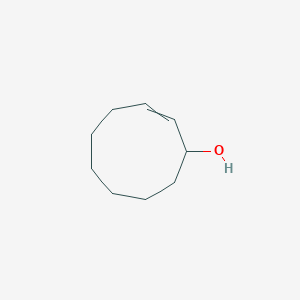
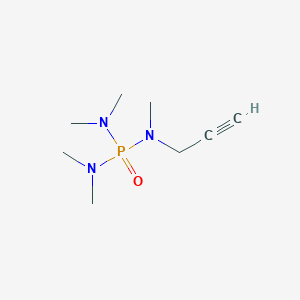
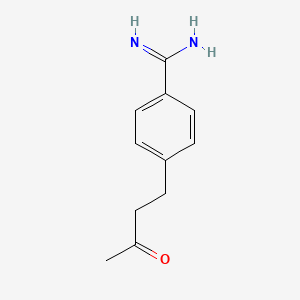
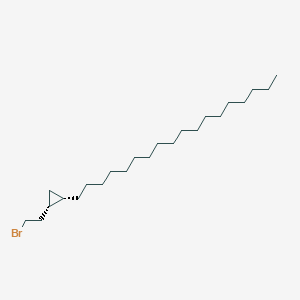
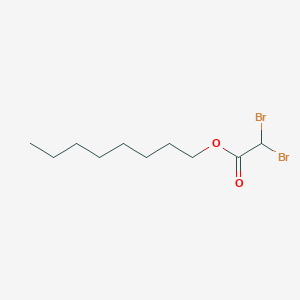
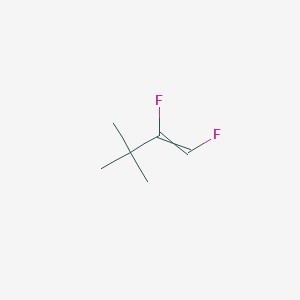
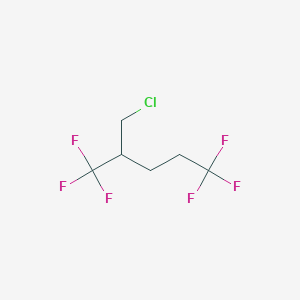



![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

